Field: This application falls under the field of Nanotechnology.
Application: In this study, Pyraclostrobin nanocapsules were prepared by in situ polymerization with urea–formaldehyde resin as a wall material .
Method: The effects of different emulsifiers, emulsifier concentrations, and solvents on the physicochemical properties of Pyraclostrobin nanocapsules were investigated . Solvesso™ 100 was selected as the solvent, and Emulsifier 600# was used as the emulsifier, which accounted for 5% of the aqueous phase system .
Results: The size of the prepared nanocapsules was 261.87 nm, and the polydispersity index (PDI) was 0.12, presenting a uniform spherical appearance . The loading content of the Pyraclostrobin nanocapsules was 14.3%, and their cumulative release rate was 70.99% at 250 h .
Field: This application is in the field of Thermal Storage Stability.
Application: The study aimed to improve the thermal storage stability of nanosuspension concentrate (SC) prepared from low-melting-point pesticide .
Method: Using Pyraclostrobin as the raw material, 25 wt% of Pyraclostrobin nano-SC was prepared through a water-based grinding method . The optimal grinding conditions were obtained as follows: a grinding time of 23 h, D-3911 as dispersant and a dispersant dosage of 12 wt% .
Results: The Pyraclostrobin nano-SC D90 size prepared based on this best formula was 216 nm . After 7 days of thermal storage, the nano-SC D90 size decreased from 2726 to 1023 nm .
Field: This application is in the field of Agriculture.
Application: Pyraclostrobin has been applied to increase the yield and green biomass index of crops .
Method: The application of Pyraclostrobin affects the phytohormonal level in plants including increasing the endogenous levels of abscisic acid (ABA) and IAA .
Results: Application of Pyraclostrobin increased stalk yield and green biomass index and ultimately the yield of sugarcane crop .
Field: This application is in the field of Disease Control.
Application: Pyraclostrobin has been applied to control several destructive diseases caused by Alternaria, Septoria, Phytophthora, Rhizoctonia, Pythium, Aspergillus, and Pseudomonas .
Results: Pyraclostrobin exhibits satisfactory control efficacy on rice blast .
Field: This application is in the field of Plant Pathology.
Application: Pyraclostrobin has been used to control Fusarium pseudograminearum, a major disease in the Huang-huai wheat growing region in China .
Method: The inhibitory activity of Pyraclostrobin against the growth of F. pseudograminearum was studied, and field trials of Pyraclostrobin against Fusarium crown rot of wheat (FCR) were carried out .
Results: Pyraclostrobin had a strong inhibitory effect on four growth stages of F. pseudograminearum . The results of field trials showed that Pyraclostrobin had a higher control effect on FCR at the jointing stage and the filling stage, with the control effect being more than 50% . It also reduced the rate of white spikes of wheat at the milky stage .
Field: This application is in the field of Phytopathology.
Application: Pyraclostrobin has been used in combination with plant immunity-inducing elicitors to control Phytophthora diseases .
Method: In this study, a fungal-derived PAMP, BcIEB1, was identified which activated plant immune responses in a BAK1- and SOBIR1-dependent manner . The combination of lower concentrations of BcIEB1 with fungicides, such as Pyraclostrobin, was used .
Results: The combination of BcIEB1 with Pyraclostrobin could enhance the effect on Phytophthora disease control while reducing the dependence on fungicides, thereby reducing environmental pollution .
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, characterized by its chemical formula and a molecular weight of 363.82 g/mol. It functions primarily by inhibiting mitochondrial respiration, specifically targeting the electron transport chain complex III, which disrupts ATP synthesis in fungi, leading to their death. This compound is widely used in agriculture to protect various crops from fungal diseases due to its effectiveness and relatively low toxicity to mammals and birds compared to other fungicides .
Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi. It binds to the Quinone outside (Qo) site of the mitochondrial cytochrome bc1 complex, an enzyme essential for energy production in fungal cells []. This disrupts the electron transport chain, leading to a depletion of Adenosine Triphosphate (ATP), the primary energy source for fungi, and ultimately halting their growth [].
These reactions contribute to the formation of numerous metabolites, which can vary significantly in their biological activity.
Pyraclostrobin exhibits notable biological activity beyond its fungicidal properties. Research indicates that it can induce triglyceride accumulation in cells, suggesting a link to metabolic disruptions. In particular, studies have shown that exposure to pyraclostrobin can lead to mitochondrial dysfunction, characterized by reduced ATP production and altered lipid metabolism in adipocytes. This dysfunction may contribute to conditions such as metabolic syndrome . Additionally, pyraclostrobin has been associated with oxidative stress and DNA damage in various organisms, including earthworms, indicating potential ecological impacts .
The synthesis of pyraclostrobin typically involves multiple steps starting from simpler organic compounds. Key methods include:
The precise synthetic route may vary based on the desired purity and yield.
Pyraclostrobin is primarily used as a fungicide in agriculture for crops such as:
It is effective against a wide range of fungal pathogens, including those causing leaf spots, blights, and other diseases. Additionally, pyraclostrobin is sometimes combined with other fungicides to enhance efficacy and broaden the spectrum of activity .
Studies on pyraclostrobin's interactions reveal significant effects on both target organisms and non-target species. For instance:
Pyraclostrobin belongs to a class of fungicides known as strobilurins. Other similar compounds include:
Compound | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Pyraclostrobin | C19H18ClN3O4 | Inhibition of mitochondrial respiration | Broad-spectrum activity |
Trifloxystrobin | C18H18F3N3O4 | Similar mitochondrial inhibition | Enhanced efficacy against specific fungi |
Kresoxim-methyl | C17H17N3O5S | Mitochondrial respiration inhibition | Effective against powdery mildew |
Picoxystrobin | C19H20N2O4 | Mitochondrial inhibition | Lower toxicity profile |
Pyraclostrobin's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a valuable tool in agricultural pest management.
Acute Toxic;Irritant;Environmental Hazard